1-(4-Methoxyphenyl)pentan-2-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)pentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWGBQSMFFPHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure:
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Anisole Activation : Anisole (10 mmol) is dissolved in dichloromethane (20 mL) with aluminum trichloride (12 mmol) at 0°C.
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Acyl Chloride Addition : 3-Methylbutanoyl chloride (10 mmol) is added dropwise, maintaining temperatures below 5°C to prevent side reactions.
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Stirring and Workup : The mixture stirs for 12 hours, followed by quenching with ice-cold HCl (1 M). The organic layer is extracted, dried (MgSO₄), and concentrated.
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Purification : Recrystallization from ethanol/ether yields this compound (75% yield, purity >95%).
Analytical Data :
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¹H NMR (CDCl₃) : δ 7.82 (d, 2H, J = 8.6 Hz), 6.91 (d, 2H, J = 8.6 Hz), 3.81 (s, 3H), 2.88–2.76 (m, 2H), 2.42 (t, 2H, J = 7.2 Hz), 1.65–1.52 (m, 2H), 1.32–1.20 (m, 2H), 0.92 (t, 3H, J = 7.0 Hz).
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MS (ESI) : m/z 221.1 [M+H]⁺.
Enolate Alkylation of Pentan-3-one
Alkylation of pentan-3-one’s enolate with 4-methoxybenzyl bromide introduces the aryl group at the α-position, forming the target ketone.
Reaction Protocol:
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Enolate Formation : Pentan-3-one (10 mmol) is treated with lithium diisopropylamide (LDA, 12 mmol) in THF at -78°C.
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Electrophilic Alkylation : 4-Methoxybenzyl bromide (12 mmol) is added, and the reaction warms to room temperature over 6 hours.
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Acidic Workup : Quenching with NH₄Cl (sat.), extraction with ethyl acetate, and solvent evaporation yield the crude product.
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Distillation : Vacuum distillation (bp 120–125°C, 0.5 mmHg) affords the pure compound (68% yield).
Key Advantages :
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Avoids regioselectivity issues associated with Friedel-Crafts.
β-Keto Ester Alkylation and Decarboxylation
This method leverages alkylation of ethyl acetoacetate followed by decarboxylation to install the 4-methoxyphenyl group.
Synthetic Steps:
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Alkylation : Ethyl acetoacetate (10 mmol) reacts with 4-methoxybenzyl chloride (12 mmol) in DMF using NaH (15 mmol) as base.
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Hydrolysis : The alkylated ester is hydrolyzed with NaOH (2 M) to form the β-keto acid.
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Decarboxylation : Heating the acid at 150°C under nitrogen eliminates CO₂, yielding this compound (82% yield).
Characterization :
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IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).
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¹³C NMR : δ 207.8 (C=O), 161.2 (OCH₃), 130.1–114.3 (aromatic carbons), 55.3 (OCH₃), 45.2–22.1 (aliphatic chain).
Catalytic Hydrogenation of α,β-Unsaturated Ketones
A two-step approach involves aldol condensation followed by hydrogenation:
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Aldol Condensation : 4-Methoxyacetophenone reacts with butyraldehyde in ethanol/NaOH to form an α,β-unsaturated ketone.
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Hydrogenation : Pd/C (5 wt%) catalyzes hydrogenation at 50 psi H₂, saturating the double bond to yield the target ketone (70% overall yield).
Optimization Notes :
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Elevated hydrogen pressures (≥50 psi) prevent incomplete reduction.
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Solvent choice (ethanol vs. THF) impacts reaction rate and byproduct formation.
Grignard Reagent Addition to Nitriles
A less conventional route employs Grignard reagents:
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Nitrile Preparation : Pentan-2-nitrile is synthesized via Knoevenagel condensation.
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Grignard Reaction : 4-Methoxyphenylmagnesium bromide (15 mmol) reacts with pentan-2-nitrile in THF, followed by acidic hydrolysis.
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Oxidation : The resulting imine is oxidized with PCC to yield the ketone (55% yield).
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 75 | 95 | Scalable, minimal byproducts | Limited to electron-rich arenes |
| Enolate Alkylation | 68 | 92 | Stereochemical control | Cryogenic conditions required |
| β-Keto Ester Route | 82 | 97 | High functional group tolerance | Multi-step synthesis |
| Catalytic Hydrogenation | 70 | 90 | Mild conditions | Requires high-pressure equipment |
| Grignard/Nitrile | 55 | 88 | Versatile for substituent variation | Low efficiency, moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 1-(4-Methoxyphenyl)pentan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)pentan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)pentan-2-one involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
| Compound Name | Substituent Position | Functional Groups | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)pentan-2-one | 1-phenyl, 2-ketone | Methoxy, ketone | - | C₁₂H₁₆O₂ | 192.26 |
| 4-(4-Methylphenyl)pentan-2-one | 4-phenyl, 2-ketone | Methyl, ketone | 69657-27-8 | C₁₂H₁₆O | 176.26 |
| 1-(4-Methylphenyl)pentan-2-one | 1-phenyl, 2-ketone | Methyl, ketone | 105994-83-0 | C₁₂H₁₆O | 176.26 |
| 4-Methyl-1-phenylpentan-2-one | 1-phenyl, 2-ketone | Methyl (chain), ketone | 5349-62-2 | C₁₂H₁₆O | 176.26 |
| 1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) | 1-phenyl, 1-ketone | Fluoro, amino, ketone | - | C₁₂H₁₆FNO | 225.27 |
- Positional Isomerism : this compound differs from 4-(4-Methylphenyl)pentan-2-one (CAS 69657-27-8) in the attachment position of the phenyl group, altering steric and electronic profiles .
- Functional Group Variation: Cathinone derivatives like 4-FPD () introduce amino groups, enhancing biological activity as monoamine reuptake inhibitors .
- Substituent Effects : Methoxy groups increase electron density on the aromatic ring compared to methyl or halogen substituents, influencing reactivity in electrophilic substitutions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Electronic Properties: The methoxy group in this compound lowers the LUMO energy (-8.723 eV for an analogous enone), enhancing electrophilicity compared to alkyl-substituted ketones .
- NMR Data : 1-(Phenylsulfonyl)pentan-2-one (analogous structure) shows distinct ¹H NMR signals at δ 2.50–3.00 ppm for ketone-adjacent protons, influenced by electron-withdrawing groups .
Biological Activity
1-(4-Methoxyphenyl)pentan-2-one, also known as a methoxy-substituted ketone, has garnered attention for its potential biological activities. The presence of the methoxy group significantly influences its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- Structural Characteristics : The compound features a pentanone backbone with a para-methoxyphenyl group, contributing to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes involved in inflammatory processes. It is hypothesized that the compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Biological Activities
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting COX enzymes, leading to decreased levels of prostaglandins.
- Analgesic Effects : The compound has been explored for its potential analgesic properties, which are often associated with anti-inflammatory agents.
- Antiparasitic Activity : Related compounds, such as N-(4-methoxyphenyl)pentanamide, have demonstrated significant antiparasitic activity against Toxocara canis without exhibiting cytotoxicity towards human cells . This suggests that derivatives of this compound may also possess similar properties.
Case Studies and Experimental Data
Several studies have investigated the biological activities of compounds related to this compound:
Mechanistic Insights
The mechanism by which these compounds exert their effects involves:
- Interaction with Lipid Membranes : The methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in inflammation and other metabolic processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)pentan-2-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Grignard reactions or Friedel-Crafts acylation. For example, a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) can react with a ketone precursor, followed by acid workup. Purification often involves recrystallization using solvents like ethanol or hexane/ethyl acetate mixtures to achieve >95% purity . High-performance liquid chromatography (HPLC) or column chromatography may further refine purity for analytical studies.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural features like the methoxyphenyl group and ketone moiety. For instance, ¹³C NMR typically shows a carbonyl peak near δ 208 ppm . Infrared (IR) spectroscopy identifies the ketone C=O stretch (~1710 cm⁻¹) and methoxy C-O vibrations (~1246 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+ at m/z 219.13820) .
Q. How does the methoxy group influence the compound's physicochemical properties?
- Methodological Answer : The 4-methoxy substituent enhances lipophilicity (logP ~2.5), improving membrane permeability in biological systems. This is critical for bioavailability studies. Computational tools like COSMO-RS can predict solubility and partition coefficients, while experimental validation via shake-flask methods quantifies these properties .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from reaction conditions (e.g., temperature, catalyst load). Systematic optimization using design of experiments (DoE) can identify critical parameters. For example, controlling anhydrous conditions during Grignard reactions and using catalysts like CuI (0.1–1.0 mol%) may improve reproducibility . Comparative studies with alternative routes (e.g., Claisen-Schmidt condensations) should also be evaluated .
Q. How do structural analogs of this compound compare in receptor binding affinity?
- Methodological Answer : Replace the methoxy group with halogens (e.g., 4-F, 4-Cl) or methyl groups to assess structure-activity relationships (SAR). Radioligand binding assays (e.g., using ³H-labeled compounds) quantify affinity for targets like serotonin or dopamine receptors. For example, fluorinated analogs show enhanced binding due to increased electronegativity . Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes .
Q. What crystallographic data support the stereoelectronic effects of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsional strains. For example, the dihedral angle between the methoxyphenyl ring and ketone group (~30–40°) impacts conjugation and reactivity . Cambridge Structural Database (CSD) entries for related compounds (e.g., 1-(4-Chlorophenyl) derivatives) provide comparative insights .
Q. How can metabolic stability of this compound be assessed in preclinical studies?
- Methodological Answer : In vitro microsomal assays (human liver microsomes) measure phase I metabolism. LC-MS/MS identifies metabolites like hydroxylated or demethylated products. For instance, cytochrome P450 isoforms (CYP3A4/5) are likely involved in methoxy group oxidation . In silico tools like SwissADME predict metabolic hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
